Butabindide oxalate

准备方法

丁酰苯胺草酸盐的合成涉及多个步骤。关键合成路线包括核心结构的形成,然后是官能团的引入。反应条件通常涉及使用特定的试剂和催化剂来获得所需的产物。工业生产方法可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .

化学反应分析

丁酰苯胺草酸盐会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化反应可能导致氧化衍生物的形成,而还原反应可能导致化合物的还原形式 .

科学研究应用

Treatment of Hyperoxaluria

Butabindide oxalate has shown efficacy in managing hyperoxaluria, a condition characterized by excessive oxalate in the urine, which can lead to kidney stones. A double-blind, randomized controlled trial indicated that the administration of this compound significantly reduced urinary oxalate levels in participants consuming a high-oxalate diet. The study reported a mean reduction of 29% in 24-hour urinary oxalate excretion, demonstrating its potential as a therapeutic agent for patients at risk of kidney stone formation .

Role in Oxalate Metabolism

Research has highlighted the role of this compound in modulating oxalate metabolism. It appears to influence the metabolic pathways that regulate oxalate synthesis and degradation, thus offering insights into its potential use in metabolic disorders associated with oxalate accumulation .

Plant Growth Regulation

This compound has been investigated for its effects on plant growth and development. Studies suggest that compounds similar to butabindide can enhance calcium homeostasis and pH regulation in plants, which are crucial for optimal growth conditions . This suggests potential applications in agricultural practices aimed at improving crop yield and resilience.

Pest Resistance

The compound may also play a role in enhancing pest resistance in certain crops. Oxalates have been linked to plant defense mechanisms against pathogens, suggesting that this compound could be explored as a natural pesticide or growth enhancer in sustainable agriculture .

Chemical Synthesis

In industrial settings, this compound can be utilized in chemical synthesis processes, particularly in the production of other organic compounds through reactions involving oxalic acid derivatives. This application is significant in the pharmaceutical and agrochemical industries where specific chemical properties are required .

Wastewater Treatment

Emerging research indicates that this compound may have applications in wastewater treatment processes, particularly for removing heavy metals through precipitation reactions involving oxalates . This presents an environmentally friendly approach to managing industrial waste.

Clinical Trial Case Study

A recent clinical trial involving this compound demonstrated its effectiveness in reducing urinary oxalate levels among healthy volunteers. The study utilized a placebo-controlled design, ensuring robust data collection and analysis methods to validate the findings .

Agricultural Field Trials

Field trials conducted on crops treated with this compound showed promising results regarding growth enhancement and pest resistance. These trials involved multiple agricultural settings and were designed to assess the compound's impact on crop yield under varying environmental conditions .

Data Summary

作用机制

丁酰苯胺草酸盐的作用机制涉及抑制胆囊收缩素失活肽酶。这种酶负责降解胆囊收缩素,胆囊收缩素是一种在消化和食欲调节中起关键作用的肽类激素。通过抑制这种酶,丁酰苯胺草酸盐会增加胆囊收缩素的水平,从而导致增强生理效应,如延迟胃排空和减少食物摄入 .

相似化合物的比较

丁酰苯胺草酸盐在选择性抑制胆囊收缩素失活肽酶方面是独特的。类似的化合物包括其他三肽基肽酶 2 抑制剂,如 UCL-1397。丁酰苯胺草酸盐因其高效力和选择性而脱颖而出。其他类似化合物可能具有不同的分子靶标或作用机制,这使得丁酰苯胺草酸盐成为科学研究中的宝贵工具 .

生物活性

Butabindide oxalate, a selective inhibitor of cholecystokinin-inactivating peptidase (also known as tripeptidyl peptidase II), has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

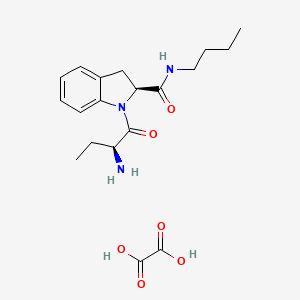

- Chemical Name : (2S)-[1-[(2S)-2-amino-1-oxobutyl]-N-butyl]-2,3-dihydro-1H-indole-2-carboxamide oxalate

- CAS Number : 185213-03-0

- Purity : ≥99%

This compound is characterized as a high-affinity, reversible, selective, and competitive inhibitor of TPP-II with an inhibition constant .

This compound selectively inhibits TPP-II, which plays a crucial role in the degradation of cholecystokinin (CCK), a peptide hormone involved in digestion and appetite regulation. By inhibiting TPP-II, Butabindide leads to increased levels of CCK octapeptide in various biological systems.

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly enhance CCK levels in depolarized rat cerebral cortex slices when administered at concentrations ranging from 0.1 to 100 µM . This increase in CCK levels is associated with physiological effects such as delayed gastric emptying and reduced food intake in animal models .

In Vivo Studies

In vivo studies indicate that Butabindide effectively inhibits TPP-II in mouse models, with ID50 values of 1.1 mg/kg for liver and 6.8 mg/kg for brain tissues . These findings suggest a robust biological activity that could be leveraged for therapeutic interventions.

Case Studies

Several studies have explored the implications of this compound in various contexts:

- Appetite Regulation : A study demonstrated that administration of Butabindide resulted in significant reductions in food intake among mice, suggesting potential applications in obesity management .

- Gastrointestinal Motility : Research indicated that Butabindide enhances the CCK-induced delay in gastric emptying, which could have implications for conditions related to gastrointestinal motility disorders .

- Neuroprotective Effects : Investigations into the neuroprotective properties of Butabindide suggest it may play a role in mitigating neurodegenerative processes by modulating peptide levels critical for neuronal health .

Table 1: Summary of Biological Activity

| Parameter | Value |

|---|---|

| Inhibition Constant () | 7 nM |

| ID50 (Liver) | 1.1 mg/kg |

| ID50 (Brain) | 6.8 mg/kg |

| Concentration Range (In Vitro) | 0.1 - 100 µM |

Table 2: Effects on CCK Levels

属性

IUPAC Name |

(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMJFDVOXSGHBF-SLHAJLBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719333 | |

| Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185213-03-0 | |

| Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。